molecular formula C23H18ClN3O4S2 B2834725 ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1260914-27-9

ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2834725
CAS No.: 1260914-27-9
M. Wt: 499.98
InChI Key: OGVRAOAUQBNLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring:

  • Core: A thieno[3,2-d]pyrimidin-4-one scaffold, known for its role in medicinal chemistry due to bioisosteric similarity to purines .
  • A sulfanyl acetamido linker (-S-CH2-C(=O)-NH-) bridging the core to a benzoate ester. An ethyl benzoate group at position 4, influencing solubility and metabolic stability.

Properties

IUPAC Name

ethyl 4-[[2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S2/c1-2-31-22(30)14-3-7-16(8-4-14)25-19(28)13-33-23-26-18-11-12-32-20(18)21(29)27(23)17-9-5-15(24)6-10-17/h3-12H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVRAOAUQBNLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. The starting materials often include 4-chlorophenyl derivatives and thienopyrimidine precursors. The key steps in the synthesis may involve:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Ethyl Ester: This can be done through esterification reactions using ethanol and suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The thienopyrimidine core and the chlorophenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Variations

The target compound is compared to analogs based on core modifications, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidinone Derivatives

Compound Name/ID Core Structure Substituents at Position 2/3 Functional Group at Position 4 Molecular Weight (g/mol)
Target Compound Thieno[3,2-d]pyrimidinone 3-(4-chlorophenyl) Ethyl benzoate ~454.94*
EN300-266676 Thieno[3,2-d]pyrimidinone 3-(4-chlorophenyl) 3-methyl-1H-pyrazol-5-yl 292.21
686771-31-3 6,7-Dihydrothieno[3,2-d]pyrimidinone 3-(4-methylphenyl) Ethyl benzoate ~440.92*
573938-02-0 Cyclopenta-thieno[2,3-d]pyrimidinone 3-(4-chlorophenyl) Ethyl ester (acetamido side chain) ~505.00*
Example 53 () Chromen-4-one fused pyrazolo[3,4-d]pyrimidine 3-(3-fluorophenyl) 2-fluoro-N-isopropylbenzamide 589.10

*Calculated based on molecular formula.

Key Observations:

Cyclopenta-fused cores (e.g., 573938-02-0) expand the ring system, increasing molecular volume and hydrophobicity .

Substituent Effects: The 4-chlorophenyl group in the target compound enhances electron-withdrawing properties compared to 4-methylphenyl in 686771-31-3, affecting π-π stacking interactions .

Linker Diversity :

  • The sulfanyl acetamido linker is conserved across analogs, but side-chain variations (e.g., fluorinated benzamide in Example 53) modulate electronic and steric profiles .

Physicochemical Properties

  • Melting Point : Analogs like Example 53 (175–178°C) suggest high crystallinity, likely shared by the target compound due to aromatic stacking .
  • Solubility : The ethyl benzoate group in the target compound may reduce aqueous solubility compared to pyrazole or sulfonamide-containing analogs .
  • Molecular Weight : Most analogs fall within 290–600 g/mol, aligning with Lipinski’s rule of five for drug-likeness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.